molecular formula C25H16 B092911 9,9'-Spirobi[9H-fluorene] CAS No. 159-66-0

9,9'-Spirobi[9H-fluorene]

Cat. No. B092911
CAS RN: 159-66-0
M. Wt: 316.4 g/mol
InChI Key: SNFCXVRWFNAHQX-UHFFFAOYSA-N
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Description

9,9'-Spirobi[9H-fluorene] is a compound characterized by its spiro-configuration, where two fluorene units are connected through a single spiro carbon atom. This unique structure imparts distinct physical and chemical properties, making it a valuable building block in various applications, including blue-light-emitting materials, porous organic polymers, and dye-sensitized solar cells .

Synthesis Analysis

The synthesis of derivatives of 9,9'-spirobi[9H-fluorene] has been achieved through various methods. An unexpected one-pot synthetic approach has been developed to create spiro[fluorene-9,9'-xanthene] (SFX) under specific conditions, which is a key step involving a thermodynamically controlled cyclization reaction . Additionally, the synthesis of selectively 4-substituted 9,9'-spirobifluorenes has been accomplished using catalytic [2 + 2 + 2]-cyclotrimerization, followed by further synthetic transformations . Moreover, novel polyquinolines containing 9,9'-spirobifluorene units have been synthesized via acid-catalyzed Friedlander condensation reactions .

Molecular Structure Analysis

The molecular structure of 9,9'-spirobi[9H-fluorene] derivatives is characterized by the spiro-configuration, which provides a three-dimensional framework. This structure is crucial in determining the properties of the compounds, such as organosolubility, optical transparency, and thermal stability . The spiro-configuration also allows for the modulation of photophysical properties by the introduction of various substituents .

Chemical Reactions Analysis

Chemical reactions involving 9,9'-spirobi[9H-fluorene] derivatives include the synthesis of fluorene-9-spiro-2'-(N-aryl-3',3'-dichloroaziridines) through the reaction of dichlorocarbene with N-fluorenylideneanilines, followed by hydrolysis to afford 9-chlorofluorene-9-carboxanilides . Additionally, the introduction of bay-annulated indigo (BAI) units to the fluorene or xanthene moiety of SFX has been explored, affecting the photophysical and electrochemical properties of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9,9'-spirobi[9H-fluorene] derivatives are influenced by their molecular structure. These compounds exhibit high thermal stability, good solubility in common organic solvents, and the ability to form transparent, flexible films with low moisture absorption and dielectric constants . The photophysical properties, such as emission maxima and quantum yields, can be tuned by substituting different groups, which is beneficial for applications in light-emitting materials . Porous organic polymers based on these derivatives have shown exceptional hydrogen uptake capacity at low pressure, indicating potential for energy storage applications . In the context of dye-sensitized solar cells, derivatives with auxiliary acceptor groups have demonstrated remarkable light-harvesting efficiency and stability .

Scientific Research Applications

Organic Solar Cells

  • Summary of Application : 9,9’-Spirobi[9H-fluorene] is used in the design and synthesis of a structurally non-planar molecule (SBF-PDI4) with a 9,9’-spirobi[9H-fluorene] core and four perylenediimides (PDIs) at the periphery . This compound is used as a non-fullerene acceptor in organic solar cells .
  • Methods of Application : The compound shows a low-lying LUMO energy level of -4.11 eV, similar to that of PCBM, but with intensive light absorption ability in the range 450–550 nm . It is used in solution processed bulk heterojunction solar cell (BHJSC) as the electron acceptor .
  • Results or Outcomes : A high power conversion efficiency (PCE) of 5.34% was obtained for a BHJSC using SBF-PDI4 as the electron acceptor .

Non-Fullerene Organic Solar Cells

  • Summary of Application : 9,9’-Spirobi[9H-fluorene] is used in the design and synthesis of three-dimensional (3D) non-fullerene small molecule acceptors with imide-linked perylene diimides (iPDI) on a 9,9’-spirobi[9H-fluorene] core . These molecules are used in non-fullerene organic solar cells .
  • Methods of Application : The compound is used in solution-processed bulk heterojunction solar cells .
  • Results or Outcomes : The best power conversion efficiency of 5.31% is obtained using SF-iPDI2 in a solution-processed bulk heterojunction solar cell .

Gas Absorbent and Perovskite Solar Cells

  • Summary of Application : 9,9’-Spirobi[9H-fluorene] can be used in the synthesis of spirobifluorene based conjugated microporous polymers which can potentially be used as a gas absorbent . It may also be used as a hole transporting material in the fabrication of perovskite solar cells .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Conjugated Microporous Polymers

  • Summary of Application : 9,9’-Spirobifluorene can be used in the synthesis of spirobifluorene based conjugated microporous polymers . These polymers can potentially be used as a gas absorbent .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Perovskite Solar Cells

  • Summary of Application : 9,9’-Spirobifluorene may be used as a hole transporting material in the fabrication of perovskite solar cells .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Organic Light Emitting Diodes (OLEDs)

  • Summary of Application : 9,9’-Spirobi[9H-fluorene] is used in the design and synthesis of a structurally non-planar molecule with a 9,9’-spirobi[9H-fluorene] core . This compound is used as a non-fullerene acceptor in organic light emitting diodes (OLEDs) .
  • Methods of Application : The compound shows a low-lying LUMO energy level of -4.11 eV, similar to that of PCBM, but with intensive light absorption ability in the range 450–550 nm . It is used in solution processed bulk heterojunction OLEDs as the electron acceptor .
  • Results or Outcomes : A high power conversion efficiency (PCE) of 5.34% was obtained for a solution processed bulk heterojunction OLED using this compound as the electron acceptor .

Non-Fullerene Organic Light Emitting Diodes (OLEDs)

  • Summary of Application : 9,9’-Spirobi[9H-fluorene] is used in the design and synthesis of three-dimensional (3D) non-fullerene small molecule acceptors with imide-linked perylene diimides (iPDI) on a 9,9’-spirobi[9H-fluorene] core . These molecules are used in non-fullerene organic light emitting diodes (OLEDs) .
  • Methods of Application : The compound is used in solution-processed bulk heterojunction OLEDs .
  • Results or Outcomes : The best power conversion efficiency of 5.31% is obtained using this compound in a solution-processed bulk heterojunction OLED .

Safety And Hazards

When handling 9,9’-Spirobi[9H-fluorene], it is advised to avoid contact with skin and eyes, formation of dust and aerosols, and breathing mist, gas, or vapors . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The application of 9,9’-Spirobi[9H-fluorene] in organic solar cells as a non-fullerene acceptor has been explored . The results demonstrate that PDI derivatives with a three-dimensional molecular structure could serve as high-performance electron acceptors in bulk heterojunction solar cells .

properties

IUPAC Name

9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)23-15-7-3-11-19(23)20-12-4-8-16-24(20)25/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFCXVRWFNAHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

192005-02-0
Record name 9,9′-Spirobi[9H-fluorene], homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192005-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80166552
Record name 9,9'-Spirobi(9H-fluorene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9'-Spirobi[9H-fluorene]

CAS RN

159-66-0
Record name 9,9'-Spirobi(9H-fluorene)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000159660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,9'-Spirobi(9H-fluorene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

As shown in the following reaction 1, 6.1 g of 2-bromobiphenyl and 0.585 g of dried Mg were dissolved with ether, and 4.2 g of fluorenone dissolved in ether was added thereto, and refluxed while stirring overnight. The produced yellow precipitate was filtered, and stirred in cold ammonium chloride, and then the obtained crystal was filtered again and dried. Thereafter, acetic acid was added to the solid product, and the solution was refluxed while stirring. A small amount of hydrochloric acid was added thereto to obtain the solid target compound. The solid target compound was filtered and washed to obtain pure target compound with the yield of 80%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
392
Citations
J Cuntze, L Owens, V Alcázar, P Seiler… - Helvetica chimica …, 1995 - Wiley Online Library
The molecular clefts (R)‐ and (S)‐3, incorporating 9,9′‐spirobi[9H‐fluorene] as a spacer and two N‐(5,7‐dimethyl‐1,8‐naphthyridin‐2‐yl)carboxamide (CONH(naphthy)) units as H‐…
Number of citations: 112 onlinelibrary.wiley.com
J Cuntze, F Diederich - Helvetica chimica acta, 1997 - Wiley Online Library
An optically active molecular cleft incorporating a 9,9′‐spirobi[9H‐fluorene] spacer and two N‐(5,7‐dimethyl‐1,8‐naphthyridin‐2‐yl)carboxamide: (CONH(naphthyr)) moieties as H‐…
Number of citations: 41 onlinelibrary.wiley.com
J Yi, Y Wang, Q Luo, Y Lin, H Tan, H Wang… - Chemical …, 2016 - pubs.rsc.org
A structurally non-planar molecule (SBF-PDI4) with a 9,9′-spirobi[9H-fluorene] (SBF) core and four perylenediimides (PDIs) at the periphery was designed, synthesized and …
Number of citations: 106 pubs.rsc.org
S Sakaguchi, T Sakurai, J Ma, M Sugimoto… - The Journal of …, 2018 - ACS Publications
Nanostructures composed of conjugated polymers or π-conjugated molecules provide sensing platforms with large specific surface areas. One of the feasible approaches to accessing …
Number of citations: 9 pubs.acs.org
P Palmieri, B Samori - Journal of the American Chemical Society, 1981 - ACS Publications
A direct confirmation of the mechanism of induction of optical activity proposed by Craig and Stiles for molecules of Du or S4 symmetry, on the basis of Jahn-Teller distortion of …
Number of citations: 17 pubs.acs.org
KC Song, R Singh, J Lee, DH Sin, H Lee… - Journal of Materials …, 2016 - pubs.rsc.org
Three-dimensional (3D) non-fullerene small molecule acceptors with imide-linked perylene diimides (iPDI) on a 9,9′-spirobi[9H-fluorene] core were designed, synthesized and …
Number of citations: 34 pubs.rsc.org
S Thiery, D Tondelier, C Declairieux… - The Journal of …, 2015 - ACS Publications
We report herein new pyridine-substituted spirobifluorene (SBF) dyes, ie, 4-(9,9′-spirobi[fluoren]-4-yl)pyridine (4-4Py-SBF), 3-(9,9′-spirobi[fluoren]-4-yl)pyridine (4-3Py-SBF), and 2-(9,…
Number of citations: 73 pubs.acs.org
JH Fournier, T Maris, JD Wuest - The Journal of Organic …, 2004 - ACS Publications
Molecules with multiple sites that induce strong directional association tend to form open networks with significant volumes available for the inclusion of guests. Such molecules can be …
Number of citations: 161 pubs.acs.org
CT Chen, FY Tsai, CY Chiang… - The Journal of Physical …, 2017 - ACS Publications
A spiro core appended with trithiophene arms and α-cyanoacrylate end groups was used for the first time in bulk heterojunction solar cell applications. The resulting device performance …
Number of citations: 6 pubs.acs.org
CC Van Kirk, G Fioravanti, L Mattiello… - Journal of …, 2005 - Elsevier
The reductions of 2-naphthaldehyde, (3), 9,9′-spirobi-(9H-fluorene)-2-carboxaldehyde, (2), and 2-fluorenecarboxaldehyde, (4), have been studied in N,N-dimethylformamide (DMF) …
Number of citations: 4 www.sciencedirect.com

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